molecular formula C11H25NO3Si B8175193 Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Cat. No.: B8175193
M. Wt: 247.41 g/mol
InChI Key: FUMPDRVQQMHKOT-SECBINFHSA-N
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Description

Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate typically involves the protection of the hydroxyl group of an amino acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via the formation of a silyl ether, which protects the hydroxyl group from further reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The TBDMS group can be substituted under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.

    Biology: In the study of enzyme mechanisms and protein synthesis.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate involves the protection of the hydroxyl group by the TBDMS group. This protection prevents the hydroxyl group from participating in unwanted side reactions, allowing for selective reactions at other sites. The TBDMS group can be removed under mild conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R)-2-amino-3-hydroxypropanoate: Lacks the TBDMS protecting group, making it more reactive.

    Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its combination of an amino acid derivative with a TBDMS protecting group. This combination provides stability and selectivity in reactions, making it valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO3Si/c1-7-14-10(13)9(12)8-15-16(5,6)11(2,3)4/h9H,7-8,12H2,1-6H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMPDRVQQMHKOT-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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